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Abstract

Lomedeucitinib (BMS-986322) is an investigational, orally administered small molecule that
acts as a selective inhibitor of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK)
family.[1] This document provides a detailed overview of the mechanism of action of
Lomedeucitinib, focusing on its molecular interactions, its role in the inhibition of key
inflammatory signaling pathways, and its selectivity profile. Experimental methodologies
relevant to its characterization are also detailed. Given that Lomedeucitinib is a deuterated
analog of Deucravacitinib, much of the detailed mechanistic and selectivity data presented
herein is based on studies of its parent compound, which is expected to share an identical
mechanism of action.[2][3]

Introduction to Lomedeucitinib and its Therapeutic
Target

Lomedeucitinib is being developed for the treatment of various immune-mediated diseases,
including moderate-to-severe plaque psoriasis.[1][4] Its therapeutic efficacy stems from the
selective inhibition of TYK2. TYK2 is a crucial intracellular enzyme that mediates the signaling
of key pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and
Type | Interferons (IFNs).[5][6] These cytokines are central to the pathogenesis of psoriasis and
other autoimmune disorders, driving the differentiation and activation of T-helper 1 (Th1) and
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Th17 cells, which in turn promote chronic inflammation and keratinocyte hyperproliferation.[5]

[7]

Molecular Mechanism of Action: Allosteric Inhibition
of TYK2

Lomedeucitinib, like its parent compound Deucravacitinib, employs a novel allosteric inhibition
mechanism.[2][8] Unlike traditional JAK inhibitors that compete with ATP at the highly
conserved active site within the kinase domain (JH1), Lomedeucitinib binds to the regulatory
pseudokinase domain (JH2) of TYK2.[2][9]

This unique binding mechanism confers a high degree of selectivity for TYK2 over other JAK
family members (JAK1, JAK2, and JAK3).[2][9] By binding to the JH2 domain, Lomedeucitinib
stabilizes an inhibitory interaction between the regulatory and catalytic domains of the enzyme,
locking TYK2 in an inactive conformation.[10] This prevents the conformational changes
necessary for its activation upon cytokine receptor binding, thereby blocking downstream
signaling.[2]
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Figure 1: Allosteric Inhibition Mechanism of Lomedeucitinib.

Inhibition of the TYK2/STAT Signaling Pathway

The primary consequence of Lomedeucitinib's binding to TYK2 is the disruption of the JAK-
STAT signaling pathway. In psoriasis, cytokines like IL-23 and IL-12 bind to their respective
receptors on immune cells, leading to the activation of receptor-associated TYK2 and its
partner, JAK2.[5] Activated TYK2 then phosphorylates and activates Signal Transducers and
Activators of Transcription (STATSs).[6] These activated STATs translocate to the nucleus and
induce the transcription of genes responsible for inflammation and cellular proliferation.[11]

Lomedeucitinib's inhibition of TYK2 activation effectively blocks this cascade at an early
stage, preventing the phosphorylation and activation of STATs and thereby reducing the
expression of psoriasis-associated genes and cytokines, such as IL-17 and IL-19.[7][12]
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Figure 2: Inhibition of the TYK2-STAT Signaling Pathway by Lomedeucitinib.

Selectivity Profile

The allosteric mechanism of action results in a high degree of selectivity for TYK2. As specific
IC50 data for Lomedeucitinib is not publicly available, the data for its parent compound,
Deucravacitinib, is presented below as a surrogate. These values were determined in in vitro
whole blood assays.[13][14]
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Deucrava Tofacitini  Upadaciti  Baricitini

Target . . .
Stimulant Endpoint  citinib b IC50 nib IC50 b IC50
Pathway
IC50 (nM) (nM) (nM) (nM)
TYK2 / IFN-y
IL-12 14 780 1600 1100
JAK2 production
STATS
JAK1/
IL-2 phosphoryl ~ >4000 19 13 41
JAK3 )
ation
STAT3
JAK2 /
TPO phosphoryl  >10000 330 110 150
JAK?2 )
ation
Data
derived
from
studies on
Deucravaci
tinib.[13]
[14][15]

As the data indicates, Deucravacitinib is significantly more potent against the TYK2-mediated
pathway compared to pathways mediated by JAK1/3 and JAK2/2.[13] In cellular signaling
assays, Deucravacitinib demonstrated over 100-fold greater selectivity for TYK2 versus JAK1/3
and over 2000-fold greater selectivity for TYK2 versus JAK2.[13]

Experimental Protocols

The characterization of TYK2 inhibitors like Lomedeucitinib involves a variety of in vitro and
cellular assays. Below are representative protocols for key experiments.

Whole Blood STAT Phosphorylation Assay

This assay is used to assess the functional inhibition of specific JAK/STAT pathways in a
physiologically relevant matrix.
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Figure 3: Workflow for a Whole Blood STAT Phosphorylation Assay.
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Methodology:

Blood Collection: Whole blood is collected from healthy donors into tubes containing an
anticoagulant (e.g., EDTA or heparin).[16]

Inhibitor Incubation: Blood samples are aliquoted into 96-well plates and pre-incubated with
varying concentrations of Lomedeucitinib or a vehicle control for 30-60 minutes at 37°C.[16]

Cytokine Stimulation: Cells are stimulated with a specific cytokine to activate a particular
JAK/STAT pathway (e.g., IL-2 for JAK1/STAT5, TPO for JAK2/STAT3) and incubated for 15
minutes at 37°C.[16]

Lysis and Fixation: Red blood cells are lysed and leukocytes are simultaneously fixed by
adding a pre-warmed lyse/fix buffer. The samples are incubated for 10-15 minutes at 37°C.
[17]

Permeabilization: Cells are washed and then permeabilized to allow antibodies to access
intracellular targets.[17]

Staining: Cells are stained with fluorochrome-conjugated antibodies specific for cell surface
markers (e.g., CD4 for T-cells) and intracellular phosphorylated STAT proteins (e.g., anti-
PSTATS5).[18]

Analysis: Samples are analyzed by flow cytometry to quantify the level of STAT
phosphorylation in specific cell populations. The results are used to determine the 1C50 value
of the inhibitor.[16]

IL-12-Induced IFN-y Secretion Assay

This assay specifically measures the inhibition of the TYK2-dependent signaling pathway.
Methodology:

o Cell Culture: Peripheral blood mononuclear cells (PBMCs) or whole blood are cultured in 96-
well plates.[19]

« Inhibitor Treatment: Cells are pre-treated with various concentrations of Lomedeucitinib for
1-2 hours.
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» Stimulation: The cells are then stimulated with IL-12 (and in some protocols, co-stimulated
with IL-18) to induce IFN-y production.[19]

e Incubation: The plates are incubated for 24-48 hours to allow for cytokine secretion.[20]

e Detection: The concentration of IFN-y in the culture supernatant is measured using an
Enzyme-Linked Immunosorbent Assay (ELISA) or a similar immunoassay.[19][20]

¢ Analysis: The data is used to calculate the IC50 value for the inhibition of IFN-y production.

HTRF® Kinase Assay

Homogeneous Time-Resolved Fluorescence (HTRF) assays are a common method for
determining the direct biochemical inhibition of a kinase.

Methodology:

e Reaction Setup: In a microplate, the TYK2 enzyme is mixed with a biotinylated substrate
peptide and varying concentrations of Lomedeucitinib.[21][22]

e Initiation: The kinase reaction is initiated by the addition of ATP. The plate is incubated at
room temperature to allow for substrate phosphorylation.[21]

o Detection: A detection solution containing a Europium cryptate-labeled anti-phospho-
substrate antibody and Streptavidin-XL665 is added. This stops the reaction and begins the
detection process.[22]

» Signal Measurement: If the substrate is phosphorylated, the antibody and streptavidin bind to
it, bringing the Europium donor and XL665 acceptor into close proximity, generating a FRET
signal. The plate is read on an HTRF-compatible reader.[23]

e Analysis: The intensity of the FRET signal is inversely proportional to the activity of the
inhibitor. IC50 values are calculated from the dose-response curve.

Conclusion

Lomedeucitinib is a highly selective, oral TYK2 inhibitor that functions through a novel
allosteric mechanism. By binding to the regulatory JH2 domain of TYKZ2, it prevents the
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activation of the enzyme and subsequently blocks the signaling of key pathogenic cytokines,
including IL-23, IL-12, and Type | IFNs. This targeted approach offers the potential for a
favorable benefit-risk profile compared to less selective, pan-JAK inhibitors. The experimental
protocols outlined provide a framework for the preclinical and clinical characterization of
Lomedeucitinib and other selective TYK2 inhibitors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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